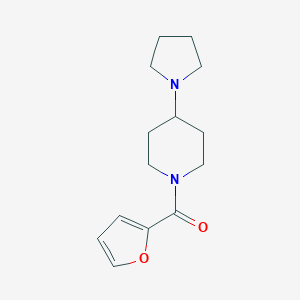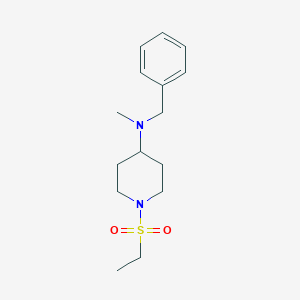![molecular formula C17H20N2O3 B247280 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide, also known as DMPEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMPEB is a benzamide derivative that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用機序
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide binds to the DAT and inhibits its activity by blocking the uptake of dopamine into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, which can then bind to postsynaptic dopamine receptors and elicit its physiological effects.
Biochemical and Physiological Effects
The increase in extracellular dopamine levels caused by 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has been shown to have various physiological effects. In animal studies, 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has been shown to increase locomotor activity, induce stereotypic behaviors, and enhance the reinforcing effects of cocaine. These effects are consistent with the role of dopamine in reward and motivation.
実験室実験の利点と制限
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has several advantages as a research tool. Its selectivity for the DAT allows for the study of dopamine-specific effects without the confounding effects of other monoamines. It is also stable and can be easily synthesized in large quantities. However, 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has some limitations as well. Its effects on other monoamine transporters have not been extensively studied, and its long-term effects on dopamine signaling are not well understood.
将来の方向性
There are several future directions for research on 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide. One area of interest is the study of its effects on other dopamine-related disorders such as depression and attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of more selective and potent DAT inhibitors based on the structure of 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide. Additionally, further studies are needed to elucidate the long-term effects of 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide on dopamine signaling and its potential therapeutic applications.
Conclusion
In conclusion, 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide is a synthetic compound that has potential applications in neuroscience research. Its selectivity for the DAT allows for the study of dopamine-specific effects, and its stable synthesis makes it a valuable tool for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide involves a multistep process that starts with the preparation of 3,5-dimethoxybenzoic acid. This is followed by the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The acid chloride is then reacted with N-methyl-2-(pyridin-2-yl) ethylamine to form the intermediate, which is then converted to the final product using hydrogen gas and palladium on carbon catalyst.
科学的研究の応用
3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide has been studied for its potential applications in neuroscience research. It has been shown to selectively inhibit the activity of the dopamine transporter (DAT) without affecting the activity of other monoamine transporters. This makes it a valuable tool for studying the role of dopamine in the brain and its involvement in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
特性
分子式 |
C17H20N2O3 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC名 |
3,5-dimethoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-19(9-7-14-6-4-5-8-18-14)17(20)13-10-15(21-2)12-16(11-13)22-3/h4-6,8,10-12H,7,9H2,1-3H3 |
InChIキー |
ZKTQCUBSVIHUBN-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC(=CC(=C2)OC)OC |
正規SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC(=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
methanone](/img/structure/B247204.png)
![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)


![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247218.png)
